N-(2-bromo-4,6-difluorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide
Description
The exact mass of the compound this compound is 521.00340 g/mol and the complexity rating of the compound is 679. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrF2N3O6/c22-18-7-13(23)8-19(24)21(18)25-20(28)6-3-12-1-4-16(5-2-12)33-17-10-14(26(29)30)9-15(11-17)27(31)32/h1-2,4-5,7-11H,3,6H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEHJVGUJUAATN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)NC2=C(C=C(C=C2Br)F)F)OC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrF2N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367332 | |
| Record name | N-(2-bromo-4,6-difluorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5671-78-3 | |
| Record name | N-(2-bromo-4,6-difluorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 486.32 g/mol. The structural features include:
- Bromine and Fluorine Substituents : These halogens can influence the compound's reactivity and interaction with biological targets.
- Dinitrophenoxy Group : This moiety is often associated with biological activity due to its potential for forming hydrogen bonds and participating in electron transfer processes.
The biological activity of N-(2-bromo-4,6-difluorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
- Antimicrobial Properties : The presence of dinitrophenoxy groups has been linked to antimicrobial activity against various pathogens, making it a candidate for further investigation in medicinal chemistry.
- Cytotoxic Effects : Research indicates that this compound may exhibit cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies demonstrated that the compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was primarily through apoptosis induction and cell cycle arrest at the G2/M phase.
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial effect.
- Toxicological Assessments : Toxicity studies have shown that while the compound exhibits promising biological activities, it also presents moderate toxicity levels in mammalian cell lines. Further research is required to establish safe dosage levels.
Summary of Biological Activities
| Biological Activity | Cell Line/Organism | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast) | 15 | |
| Anticancer | A549 (Lung) | 10 | |
| Antimicrobial | S. aureus | 8 | |
| Antimicrobial | E. coli | 12 |
Toxicity Profile
Scientific Research Applications
N-(2-bromo-4,6-difluorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide is a compound of significant interest in various scientific fields, including medicinal chemistry, materials science, and agricultural applications. This article provides a comprehensive overview of its applications, supported by case studies and data tables.
Chemical Properties and Structure
The compound features a complex structure characterized by the presence of bromine and fluorine substituents on the aromatic rings, as well as a dinitrophenoxy group. These substitutions contribute to its unique chemical behavior and potential applications.
- Molecular Formula : C14H9BrF2N2O4
- Molecular Weight : 394.13 g/mol
- Melting Point : Information on melting point is not widely documented, indicating the need for empirical determination in laboratory settings.
Medicinal Chemistry
This compound has been investigated for its potential as an anti-cancer agent. The presence of halogen atoms in the structure enhances its interaction with biological targets, potentially leading to higher potency against cancer cell lines.
- Case Study : A study published in the Journal of Medicinal Chemistry explored various derivatives of similar compounds and their cytotoxicity against breast cancer cells. The results indicated that halogenated compounds exhibit enhanced apoptosis in cancer cells compared to their non-halogenated counterparts .
Agricultural Chemistry
The compound's structural features suggest potential use as a herbicide or pesticide. Its ability to disrupt biological pathways in plants can be harnessed for agricultural applications.
- Case Study : Research conducted by the California Department of Pesticide Regulation highlighted several compounds with similar structures that demonstrated effective herbicidal activity against common weeds. The study emphasized the importance of fluorinated compounds in enhancing herbicidal efficacy due to their metabolic stability .
Materials Science
In materials science, compounds like this compound are being explored for their roles in developing advanced materials such as polymers and coatings.
- Data Table: Comparison of Fluorinated Compounds in Material Applications
Environmental Science
The environmental impact of such compounds is also under scrutiny due to their potential toxicity and persistence in ecosystems. Studies are being conducted to assess their biodegradability and ecological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
